molecular formula C10H16N4O B1467025 (4-(aminomethyl)piperidin-1-yl)(1H-imidazol-5-yl)methanone CAS No. 1479860-24-6

(4-(aminomethyl)piperidin-1-yl)(1H-imidazol-5-yl)methanone

Cat. No. B1467025
CAS RN: 1479860-24-6
M. Wt: 208.26 g/mol
InChI Key: FBTDJWKGJZVADM-UHFFFAOYSA-N
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Description

The compound “(4-(aminomethyl)piperidin-1-yl)(1H-imidazol-5-yl)methanone” is a complex organic molecule. It contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .


Synthesis Analysis

The synthesis of imidazole-containing compounds often involves the use of in situ reduction of Schiff’s base . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of an imidazole ring, which contains two nitrogen atoms. One nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .

Scientific Research Applications

Synthesis Techniques

The compound (4-(aminomethyl)piperidin-1-yl)(1H-imidazol-5-yl)methanone, part of the piperidine family, has been synthesized through various techniques. For instance, piperidine-4-carboxylic acid and ethyl carbonochloridate were utilized as starting materials in the preparation of related compounds, showcasing the versatility and accessibility of the components involved in the synthesis process. The overall yield from these methods was deemed reasonable, demonstrating the efficiency of the synthesis process (Zheng Rui, 2010).

Structural Characterization and Analysis

The molecular structure of related compounds has been extensively analyzed using various techniques. For instance, IR, 1H NMR, LC-MS spectra, and X-ray diffraction studies were employed to confirm the structure of a novel bioactive heterocycle within the piperidine family. The stability of the molecule was attributed to both inter and intra-molecular hydrogen bonds, highlighting the significance of molecular interactions in determining the properties of these compounds (S. Benaka Prasad et al., 2018).

Antimicrobial and Antitubercular Activity

Antimicrobial Properties

Compounds within this chemical family have shown potential in antimicrobial applications. A series of new 2,4-difluorophenyl(piperidin-4-yl)methanone oxime derivatives were synthesized and evaluated for their in vitro antibacterial and antifungal activities. Certain compounds demonstrated significant antimicrobial activity against pathogenic bacterial and fungal strains, indicating the potential of these compounds in medical and pharmaceutical applications (L. Mallesha, K. Mohana, 2014).

Antitubercular Activity

Additionally, certain derivatives were prepared and tested for their antitubercular and antifungal activity. The results indicated that some of these compounds displayed very good antitubercular and antifungal activity, suggesting their potential utility in addressing tuberculosis and fungal infections (Manjoor. Syed et al., 2013).

properties

IUPAC Name

[4-(aminomethyl)piperidin-1-yl]-(1H-imidazol-5-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4O/c11-5-8-1-3-14(4-2-8)10(15)9-6-12-7-13-9/h6-8H,1-5,11H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBTDJWKGJZVADM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN)C(=O)C2=CN=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(aminomethyl)piperidin-1-yl)(1H-imidazol-5-yl)methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(4-(aminomethyl)piperidin-1-yl)(1H-imidazol-5-yl)methanone
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(4-(aminomethyl)piperidin-1-yl)(1H-imidazol-5-yl)methanone
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(4-(aminomethyl)piperidin-1-yl)(1H-imidazol-5-yl)methanone
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(4-(aminomethyl)piperidin-1-yl)(1H-imidazol-5-yl)methanone
Reactant of Route 6
(4-(aminomethyl)piperidin-1-yl)(1H-imidazol-5-yl)methanone

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